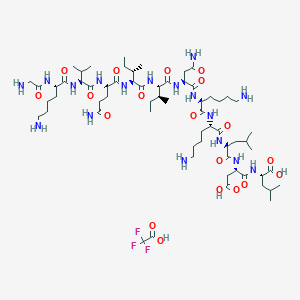
Tau Peptide (274-288) Trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tau Peptide (274-288) Trifluoroacetate is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Molecular Structure Analysis
The molecular weight of this compound is 1740.05 . Its chemical formula is C77H138N22O23 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 1740.05 and a chemical formula of C77H138N22O23 . It is recommended to be stored in dry conditions . The recommended storage temperature is less than -15°C .科学的研究の応用
Trans-Activation Domains in Human Glucocorticoid Receptor
A study by Hollenberg and Evans (1988) identifies a peptide sequence, tau 2, in the human glucocorticoid receptor, which acts as an activation domain. This peptide, when fused with yeast GAL4, generates a hormone-inducible activator, demonstrating its functional importance in receptor activity (Hollenberg & Evans, 1988).
Alzheimer Disease Research
Iqbal et al. (1989) investigated the role of tau peptides in Alzheimer's disease. They found that antisera raised to synthetic peptides corresponding to tau peptides labeled paired helical filaments and other Alzheimer's disease-related structures in the brain. This suggests a significant role of tau peptides in the pathology of Alzheimer's disease (Iqbal et al., 1989).
Synaptic Taurine Peptides
Research by Marnela et al. (1985) identified several taurine-containing peptides in synaptosomes from calf brain. These peptides, including glutamyl-taurine, suggest a complex interaction between taurine and other peptides in synaptic function (Marnela et al., 1985).
Structural Characterization in Glucocorticoid Receptor
A study by Dahlman-Wright et al. (1995) described the structural characterization of a tau 1 core peptide in the human glucocorticoid receptor. The study revealed that this peptide acquires a significant alpha-helical structure, which is crucial for its function (Dahlman-Wright et al., 1995).
Tau Protein in Cerebrospinal Fluid
Lewczuk et al. (2006) explored the effects of sample collection tubes on cerebrospinal fluid concentrations of tau proteins. This research is vital in understanding how pre-analytical factors can influence tau protein measurements, which are crucial biomarkers in neurodegenerative diseases (Lewczuk et al., 2006).
Structure of Fibril-forming PHF/Tau Fragments
Inouye et al. (2006) investigated the structure of peptide constructs related to tau protein and their role in amyloid fibrils formation. This research provides insights into the molecular mechanisms underlying neurofibrillary tangles in Alzheimer's disease (Inouye et al., 2006).
作用機序
Target of Action
The primary target of the Tau Peptide (274-288) Trifluoroacetate is the Tau Protein . This protein plays a crucial role in neuronal signaling .
Mode of Action
The this compound interacts with its target, the Tau Protein, through a process known as peptide screening . This process primarily uses immunoassays to pool active peptides .
Biochemical Pathways
Peptide screening, the process through which this peptide interacts with its target, can be used for protein interaction, functional analysis, and epitope screening .
Result of Action
Given its interaction with the tau protein, it can be inferred that it may have an impact on neuronal signaling .
将来の方向性
Tau tangles play a key role in the genesis of a group of diseases commonly referred to as tauopathies . Advanced imaging methodologies have clarified important structural and functional aspects of tau and could have a role as diagnostic tools in clinical research . Therefore, the future directions of Tau Peptide (274-288) Trifluoroacetate research could involve its use in the diagnosis and treatment of tauopathies.
特性
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H138N22O23.C2HF3O2/c1-13-41(11)61(99-76(120)62(42(12)14-2)98-66(110)46(24-26-54(82)101)88-73(117)59(39(7)8)96-63(107)43(81)21-15-18-28-78)75(119)94-50(33-56(84)103)69(113)87-44(22-16-19-29-79)64(108)86-45(23-17-20-30-80)65(109)90-48(31-37(3)4)67(111)93-52(35-58(105)106)70(114)91-49(32-38(5)6)68(112)95-53(36-100)72(116)92-51(34-57(85)104)71(115)97-60(40(9)10)74(118)89-47(77(121)122)25-27-55(83)102;3-2(4,5)1(6)7/h37-53,59-62,100H,13-36,78-81H2,1-12H3,(H2,82,101)(H2,83,102)(H2,84,103)(H2,85,104)(H,86,108)(H,87,113)(H,88,117)(H,89,118)(H,90,109)(H,91,114)(H,92,116)(H,93,111)(H,94,119)(H,95,112)(H,96,107)(H,97,115)(H,98,110)(H,99,120)(H,105,106)(H,121,122);(H,6,7)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,59-,60-,61-,62-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZMDCSUVZKAQP-IQSMRJKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H139F3N22O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1854.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














